Ethyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate
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Overview
Description
Ethyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by its tetrahydroisoquinoline core, which is a partially saturated isoquinoline ring system, and an ethyl ester functional group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. The reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization. For this compound, the starting materials are usually 3,4-dihydroxybenzaldehyde and ethyl glycinate.
Reaction Conditions:
Solvent: Methanol or ethanol
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction parameters and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Ammonia or primary amines in ethanol
Major Products:
Oxidation: Quinoline derivatives
Reduction: 1,2,3,4-tetrahydroisoquinoline-6-methanol
Substitution: 1,2,3,4-tetrahydroisoquinoline-6-carboxamide
Scientific Research Applications
Chemistry: Ethyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is used as an intermediate in the synthesis of various bioactive molecules. Its structural framework is crucial for developing new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound serves as a scaffold for designing enzyme inhibitors and receptor modulators. It is particularly significant in studying the interactions between small molecules and biological macromolecules.
Medicine: The compound has potential therapeutic applications due to its structural similarity to natural alkaloids. It is investigated for its role in developing drugs for neurological disorders, cardiovascular diseases, and cancer.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of Ethyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes.
Molecular Targets and Pathways:
Enzymes: Monoamine oxidase, acetylcholinesterase
Receptors: Dopamine receptors, serotonin receptors
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the ethyl ester group, making it less reactive in ester-specific reactions.
Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Differently substituted, leading to variations in biological activity and chemical reactivity.
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline: Contains a hydroxyl group instead of an ester, altering its solubility and reactivity.
Uniqueness: Ethyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group enhances its lipophilicity, making it more suitable for crossing biological membranes and interacting with hydrophobic targets.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-3-4-11-8-13-6-5-9(11)7-10/h3-4,7,13H,2,5-6,8H2,1H3 |
InChI Key |
LBGFJGKENZDTIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CNCC2)C=C1 |
Origin of Product |
United States |
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